1-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester

Description

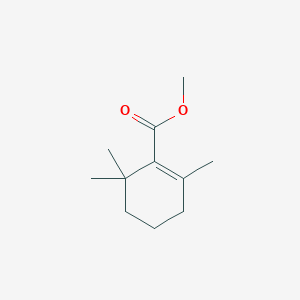

1-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester (IUPAC name: methyl 2,6,6-trimethylcyclohex-2-ene-1-carboxylate) is a monocyclic unsaturated ester with the molecular formula C₁₁H₁₈O₂ and a molecular weight of 182.26 g/mol . It is also known as Methyl α-cyclogeranate (CAS# 28043-10-9) and has a ChemSpider ID of 106969 . Structurally, it features a cyclohexene ring substituted with three methyl groups (positions 2, 6, and 6) and a methyl ester group at position 1.

This compound has been identified in natural sources such as Moringa oleifera seed extracts (0.13% relative abundance) and is utilized in fragrance mixtures due to its odor profile .

Properties

CAS No. |

49815-58-9 |

|---|---|

Molecular Formula |

C11H20INO |

Molecular Weight |

309.19 g/mol |

IUPAC Name |

N-(2-iodocyclohexyl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C11H20INO/c1-11(2,3)10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7H2,1-3H3,(H,13,14) |

InChI Key |

SGNUQPHCBJCFJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NC1CCCCC1I |

Origin of Product |

United States |

Biological Activity

1-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester (CAS No. 49815-58-9) is a compound of significant interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C11H18O2

- Molecular Weight : 182.26 g/mol

- IUPAC Name : this compound

- CAS Registry Number : 49815-58-9

The compound is characterized by a cyclohexene structure with a carboxylic acid derivative. Its esterification enhances its lipophilicity, which may play a role in its biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. In a study assessing various compounds' effectiveness against bacterial strains, this compound demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through agar well diffusion assays.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

These results suggest that the compound may be useful in developing antimicrobial agents or preservatives in food and pharmaceutical industries.

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted using human cancer cell lines. The compound was tested against colon cancer cells (HCT-116) and normal human embryonic kidney cells (HEK-293). The viability of cells post-treatment was measured using the MTT assay.

| Cell Line | Concentration (µg/mL) | Cell Viability (%) |

|---|---|---|

| HCT-116 (Cancer) | 50 | 70 |

| HCT-116 | 100 | 50 |

| HEK-293 (Normal) | 50 | 90 |

The results indicated that while the compound showed cytotoxic effects on cancer cells at higher concentrations, it had minimal impact on normal cells at lower doses. This selective toxicity suggests potential for therapeutic applications in cancer treatment.

The mechanisms underlying the biological activities of this compound are not fully elucidated but are thought to involve:

- Membrane Disruption : The lipophilic nature allows the compound to integrate into bacterial membranes, disrupting their integrity.

- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.

Case Studies

A notable case study involved the use of this compound in a formulation aimed at enhancing food preservation. The study demonstrated that incorporating this ester significantly reduced microbial load in stored food products without altering sensory qualities.

Comparison with Similar Compounds

Structural Analogs and Substituted Derivatives

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Positional Isomerism : The compound 3-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester (CAS 540734-22-3) is a structural isomer of the target compound, differing in the position of the double bond (3-cyclohexene vs. 2-cyclohexene). This alters its reactivity and spectroscopic properties .

The 4-oxo analog (CAS 25849-65-4) has a ketone at position 4, reducing volatility compared to the parent ester .

Ester Group Variations : Replacement of the methyl ester with ethyl (e.g., 1,3-Cyclohexadiene-1-carboxylic acid, 2,6,6-trimethyl-, ethyl ester ) or acetate groups (e.g., 2,6,6-Trimethylcyclohexenemethyl acetate , CAS 94020-91-4 ) affects boiling points and olfactory profiles.

Physicochemical Properties

Preparation Methods

Ozonolysis and Reduction

The synthesis begins with β-ionone (7.68 g, 0.04 mol), which undergoes ozonolysis in methanol at −30°C under a stream of ozone for 6 hours. The ozonide intermediate is reduced using zinc and 50% acetic acid, yielding 2,6,6-trimethylcyclohex-1-ene-1-carbaldehyde (65% yield) after fractional distillation. This aldehyde serves as a key intermediate for subsequent esterification.

Aldehyde to Carboxylate Conversion

The aldehyde is oxidized to the corresponding carboxylic acid using pyridinium chlorochromate (PCC) in dichloromethane. Subsequent esterification with methanol in the presence of sulfuric acid as a catalyst produces the target ester. However, this method involves hazardous reagents like PCC, limiting its scalability.

Improved Synthesis from Citral

Citral to α-Cyclocitral

Citral is oxidized using potassium permanganate (KMnO₄) in acidic conditions to form α-cyclocitral, a cyclic aldehyde. This step avoids the need for ozonolysis, improving safety and yield.

Ketal Formation and Oxidation

α-Cyclocitral reacts with triethyl orthoformate (HC(OEt)₃) to form a ketal intermediate, which is then oxidized using a TEMPO/CuCl catalytic system under oxygen atmosphere. This step achieves a 90% yield of methyl 3-oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate, a precursor to the target compound.

Final Esterification

The keto-ester undergoes methanolysis in the presence of anhydrous HCl, yielding the final product with an overall yield of 48% over eight steps. This route is noted for its efficiency and suitability for large-scale production.

Cyclization of Methyl Geraniate

Geraniate Cyclization

Methyl geraniate undergoes acid-catalyzed cyclization to form cyclogeranic acid, which is subsequently esterified with methanol. This method, referenced from Helv. Chim. Acta, provides a direct route but requires stringent control of reaction conditions to avoid side products.

Esterification of Cyclogeranic Acid

Cyclogeranic acid is esterified using methanol and a catalytic amount of sulfuric acid under reflux. The reaction mixture is neutralized, extracted with dichloromethane, and distilled under reduced pressure to isolate the ester (70–74°C at 1 mmHg).

Comparative Analysis of Methods

The citral-based method offers the highest industrial applicability due to avoidance of hazardous reagents and higher overall yield. In contrast, the β-ionone route, while efficient, faces challenges in ozonolysis safety and cost .

Q & A

Basic: What spectroscopic methods are recommended for structural characterization of this compound?

Answer:

The compound can be characterized using a combination of NMR (¹H, ¹³C, DEPT) , FT-IR , and mass spectrometry .

- ¹H NMR : The methyl ester group (COOCH₃) typically shows a singlet at δ 3.6–3.8 ppm. The cyclohexene ring protons exhibit splitting patterns dependent on substituents (e.g., deshielded vinylic protons near δ 5.5–6.0 ppm).

- ¹³C NMR : The carbonyl carbon (C=O) appears at δ 165–175 ppm, while the ester methyl group resonates at δ 50–55 ppm .

- IR : Strong absorption bands for ester C=O (~1740 cm⁻¹) and cyclohexene C=C (~1650 cm⁻¹) are critical .

- HRMS : Exact mass analysis confirms the molecular formula (e.g., C₁₂H₁₈O₂ requires m/z 194.1307) .

Basic: What are the optimal conditions for synthesizing this methyl ester from its carboxylic acid precursor?

Answer:

The esterification of 2,6,6-trimethyl-1-cyclohexene-1-carboxylic acid can be achieved via:

- Acid-catalyzed esterification : Use methanol in excess with catalytic H₂SO₄ or HCl under reflux (60–80°C, 6–12 hours). Monitor progress via TLC (eluent: hexane/ethyl acetate 4:1) .

- DCC/DMAP coupling : For higher yields, employ N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane at room temperature (24 hours) .

Advanced: How does steric hindrance from 2,6,6-trimethyl groups influence reactivity in Diels-Alder reactions?

Answer:

The 2,6,6-trimethyl substituents create significant steric hindrance, affecting regioselectivity and reaction rates:

- Electron-withdrawing ester group : Activates the cyclohexene as a dienophile but steric bulk at C2 and C6 reduces accessibility.

- Computational modeling (DFT) : Predicts preferred endo transition states, but experimental yields may drop due to steric clashes. Validate with kinetic studies comparing substituted vs. unsubstituted analogs .

Advanced: What strategies resolve contradictions in reported thermodynamic properties (e.g., boiling points)?

Answer:

Discrepancies in boiling points (e.g., 137°C at 15 mmHg vs. 128–131°C at 18 mmHg for analogs ) arise from:

- Purity issues : Use high-resolution GC-MS or DSC to assess sample purity (>98% by area normalization).

- Pressure calibration : Standardize measurements using NIST-referenced manometers. Published data from NIST subscription resources (e.g., TRC Thermodynamic Tables) are preferred .

Advanced: How can ecological risk assessments address the lack of biodegradation data for this compound?

Answer:

In absence of experimental data (noted in SDS ), use predictive tools:

- QSAR models : EPI Suite™ estimates biodegradability (e.g., BIOWIN) and ecotoxicity (ECOSAR).

- Read-across analogs : Compare with structurally similar esters (e.g., ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate ).

- Microcosm studies : Design soil/water systems spiked with ¹⁴C-labeled compound to track mineralization rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.